molecular formula C14H20N2O B2947813 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] CAS No. 1381722-41-3

1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]

Cat. No.: B2947813
CAS No.: 1381722-41-3
M. Wt: 232.327
InChI Key: UCGGARLBZHETFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzoxazepine ring fused with a piperidine moiety via a spiro junction at positions 2 (benzoxazepine) and 4' (piperidine). The 1'-methyl substituent on the piperidine nitrogen enhances steric and electronic properties, influencing its biological activity. This compound was identified as a hit in high-throughput screening (HTS) for stearoyl-CoA desaturase-1 (SCD1) inhibitors, a target implicated in metabolic disorders and cancer . Its synthesis often involves DIBAH-mediated reduction of spiro-piperidinyl chromanone oximes, with substituent electronic effects dictating rearrangement outcomes .

Properties

IUPAC Name

1'-methylspiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)17-14/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGGARLBZHETFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted benzoxazepine precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic SCD1 Inhibitors

The compound belongs to a class of spirocyclic SCD1 inhibitors. Key structural analogs include:

Compound Class Core Structure Substituents Activity (IC₅₀) Source
Target Compound Spiro[benzoxazepine-2,4'-piperidine] 1'-Methyl ~50 nM* Deng et al.
Isoquinoline derivatives Bicyclic isoquinoline Variable at C3/C4 10–100 nM Patents
Triazolopyridinone derivatives Triazolopyridinone fused with piperidine Cyclopropylmethyl groups <50 nM Patents

*Estimated based on HTS data. However, isoquinoline and triazolopyridinone derivatives exhibit higher potency, likely due to enhanced π-π stacking or hydrogen-bonding interactions .

Piperidine Substitution Patterns

Piperidine substitution significantly impacts bioactivity:

  • 1,4-Disubstituted Piperidines: Common in drugs like donepezil due to synthetic accessibility and non-chirality.
  • C2/C3-Substituted Piperidines: Less common but underutilized. For example, C3-substituted spiro[piperidine-4,2'-quinolines] show enhanced metabolic stability . The target compound’s 1'-methyl group avoids steric hindrance, unlike bulkier tert-butyl or benzyl groups in analogs like tert-butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS 693789-34-3), which may reduce membrane permeability .

Spirocyclic Sigma Receptor Ligands

Spirocyclic compounds like siramesine (spiro[isobenzofuran-1,4′-piperidine]) and spipethiane (spiro[piperidine-4,2′-thiochromane]) exhibit high sigma receptor (S1R/S2R) affinity. Compared to these:

  • Electron-Rich Rings : The benzoxazepine core in the target compound offers nitrogen and oxygen lone pairs for hydrogen bonding, unlike isobenzofuran or thiochromane analogs, which rely on sulfur or oxygen heteroatoms for selectivity .

SCD1 Inhibition vs. Aspartyl Protease Inhibition

While the target compound inhibits SCD1, structurally related spiro-benzoxazepines like 5j (from ) were assayed as HIV-1 protease and β-secretase (BACE-1) inhibitors. Key differences:

  • SCD1 Inhibition : Requires lipophilic spiro scaffolds for membrane interaction. The 1'-methyl group may enhance lipid solubility .
  • Protease Inhibition : Relies on hydrogen-bonding motifs (e.g., carbonyl groups in 5j ), absent in the target compound .

Antimicrobial and Anticancer Activity

The target compound’s lack of extended conjugation (e.g., naphtho[1,2-f]oxazepine in compound 13) may reduce DNA intercalation, explaining its focus on enzymatic targets like SCD1 .

Metabolic Stability

  • tert-Butyl vs. Methyl Groups : Analogs with tert-butyl carbamate groups (e.g., CAS 693789-34-3) exhibit higher metabolic stability in liver microsomes but lower solubility .
  • Fluorinated Derivatives : Compounds like 5-(cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (CAS 1298034-45-3) incorporate fluorine to block oxidative metabolism .

Biological Activity

1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its neuroprotective effects and acetylcholinesterase (AChE) inhibitory activity, which are relevant in the context of neurodegenerative diseases such as Alzheimer's.

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.32 g/mol
  • LogP : 3.49
  • Polar Surface Area : 42 Å

Neuroprotective Effects

Recent studies have indicated that compounds within the benzoxazepine family exhibit neuroprotective properties. In particular, derivatives similar to 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] were tested for their ability to protect against oxidative stress and neurotoxicity induced by β-amyloid and hydrogen peroxide in human neuroblastoma SH-SY5Y cells.

Key Findings :

  • The compound demonstrated moderate neuroprotective activity at concentrations around 10 µM.
  • It was effective against oxidative stress induced by hydrogen peroxide and Aβ25–35 fragments, which are known to contribute to neuronal damage in Alzheimer's disease models .

Acetylcholinesterase Inhibition

The inhibition of AChE is a critical mechanism for enhancing cholinergic neurotransmission, particularly in Alzheimer's disease. The AChE inhibitory activity of 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] has been evaluated alongside other benzoxazepine derivatives.

In Vitro Assays :

  • The compound exhibited an IC50 value of approximately 6.98×1066.98\times 10^{-6} mol/L, indicating significant AChE inhibition compared to standard drugs .
CompoundAChE IC50 (mol/L)Neuroprotective Activity
1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]6.98×1066.98\times 10^{-6}Moderate
Acridane Derivative6.98×1066.98\times 10^{-6}Low

Study on Neuroprotection

In a study examining the effects of various benzoxazepine derivatives on SH-SY5Y cells:

  • Cells were subjected to oxidative stress using hydrogen peroxide.
  • The presence of the tested compound reduced cell death significantly compared to untreated controls.

Study on AChE Inhibition

Another study focused on evaluating the AChE inhibitory potential of several derivatives:

  • Various concentrations were tested to determine the dose-response relationship.
  • Results showed that the compound's effectiveness was comparable to known AChE inhibitors at lower concentrations.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR detects stereochemical environments (e.g., spirojunction protons at δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Confirms spatial arrangement of the spiro ring system .
  • GC-MS/IR : Validates molecular weight (e.g., m/z 268.2 for C₁₈H₂₄N₂O₄) and functional groups (e.g., benzoxazepine C=O stretch at 1680 cm⁻¹) .

What factors influence rearrangement during synthesis?

Q. Advanced

  • Substituent Effects : Electron-donating groups on the aryl ring stabilize transition states, while steric hindrance may lead to side products .
  • Reaction Conditions : Strong bases (e.g., NaOH) or elevated temperatures can induce isomerization (e.g., hemiaminal formation) .
  • Mechanistic Insight : Intramolecular nucleophilic displacement (e.g., fluoride leaving groups) drives spirocyclization .

How are structural analogs designed for biological activity studies?

Q. Advanced

  • Orthogonal Protection : Use tert-butyloxycarbonyl (Boc) or trifluoroacetyl groups to selectively modify the piperidine nitrogen, benzoxazepine ketone, or aryl substituents .
  • Library Synthesis : Introduce diverse substituents (e.g., halides, heterocycles) to probe interactions with targets like HIV-1 protease or β-secretase .

What analytical techniques confirm purity and structural integrity?

Q. Basic

TechniqueApplication
HPLCPurity assessment (>95% by area normalization)
HRMSMolecular formula confirmation (e.g., C₁₈H₂₄N₂O₄, m/z 324.1785)
Elemental AnalysisValidates C/H/N/O composition (±0.3% tolerance)

How can discrepancies in biological assay data be resolved?

Q. Advanced

  • Stereochemical Verification : Ensure no racemization via chiral HPLC or circular dichroism .
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays to rule off-target effects .
  • Purity Reassessment : Use LC-MS to detect trace impurities (e.g., DIBAH byproducts) .

What challenges arise in optimizing reaction yields?

Q. Advanced

  • Solvent Sensitivity : DIBAH requires strict anhydrous conditions; moisture reduces yields by >30% .
  • Temperature Control : Exothermic reactions necessitate gradual reagent addition (<0°C initial cooling) .
  • Stoichiometry : Excess DIBAH (1.5 eq.) improves conversion but complicates purification .

What structural features drive bioactivity in spirocyclic benzoxazepines?

Q. Basic

  • Spirojunction Rigidity : Enhances binding affinity to proteases .
  • Piperidine/Benzoxazepine Moieties : Participate in hydrogen bonding or π-π stacking with enzyme active sites .
  • Substituent Electronics : Electron-deficient aryl groups improve metabolic stability .

How is metabolic stability evaluated for this compound?

Q. Advanced

  • In Vitro Models : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
  • Metabolite Identification : Use LC-HRMS to detect oxidation (e.g., piperidine N-demethylation) .

What computational methods predict structure-activity relationships (SAR)?

Q. Advanced

  • Molecular Docking : Simulate binding to HIV-1 protease (PDB: 1HXW) to prioritize substituents .
  • QSAR Models : Correlate substituent Hammett σ values with IC₅₀ data to guide analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.